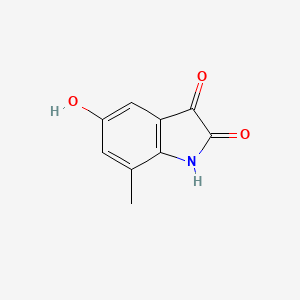

1H-Indole-2,3-dione, 5-hydroxy-7-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Indole-2,3-dione, also known as Isatin, is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C8H5NO2 and a molecular weight of 147.1308 . It plays a main role in cell biology and is used in the synthesis of various heterocyclic compounds .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of 1H-Indole-2,3-dione consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .Physical And Chemical Properties Analysis

1H-Indole-2,3-dione has a molecular weight of 147.1308 . It is a significant heterocyclic system in natural products and drugs .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

1H-Indole-2,3-dione, commonly known as isatin, is a versatile substrate for synthesizing a wide variety of heterocyclic compounds, including indoles and quinolines. It serves as a fundamental raw material in drug synthesis. Isatins have been identified in mammalian tissue, hinting at their potential role as biochemical modulators. Over the past few decades, significant advances in organic synthesis using isatins have been reported, alongside investigations into their biological and pharmacological properties (Garden & Pinto, 2001).

Environmental Degradation

Research on the environmental degradation of substituted indoles, including isatin derivatives, has shown that certain microbial consortia can transform or degrade these compounds. For instance, a methanogenic consortium enriched from sewage sludge can degrade indole and its derivatives through a hydroxylation pathway producing oxindole and isatin as intermediates. This process emphasizes the environmental relevance of isatin derivatives in biodegradation pathways (Gu & Berry, 1991).

Anticancer Activities

A study on new indole derivatives, synthesized from 1H-indole-3-carbaldehyde, malononitrile, and various reagents, has shown significant antiproliferative potency towards human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. This suggests that some indole derivatives have potential as anticancer agents, highlighting the therapeutic applications of isatin-based compounds (Fawzy et al., 2018).

Antimicrobial and Antibacterial Properties

The synthesis of new spiro[indoline-3-heterocycle]-2-one derivatives from indole-2,3-dione has been reported. These compounds were explored for their antimicrobial properties, providing insights into the potential use of isatin derivatives in combating microbial infections (Al-Thebeiti, 1994).

Chemosensors

1H-Indole-2,3-dione derivatives have been investigated for their use as chemosensors, particularly for the selective detection of Fe3+ ions. This application leverages the amide and carbonyl functional groups of isatin compounds for binding and chelating metal ions, demonstrating their utility in analytical chemistry and environmental monitoring (Fahmi et al., 2019).

Wirkmechanismus

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-hydroxy-7-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-4-2-5(11)3-6-7(4)10-9(13)8(6)12/h2-3,11H,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKUDASBVPSNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)

![(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2710455.png)

![(2E)-3-{2-bromo-4-[(N-cyclohexylcarbamoyl)methoxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2710456.png)

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2710459.png)

![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)

![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)

![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)